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Compound of Interest

Compound Name:
1,4-Diamino-2,3-

dihydroanthraquinone

Cat. No.: B133993 Get Quote

Product: In-depth technical guide on the spectral properties of 1,4-Diamino-2,3-
dihydroanthraquinone. Target Audience: Researchers, scientists, and drug development

professionals.

Introduction
1,4-Diamino-2,3-dihydroanthraquinone, also known by commercial names such as Solvent

Violet 47, is an organic compound belonging to the anthraquinone derivative class.[1][2] Its

molecular structure, characterized by a dihydro-anthracenedione core with two amino

functional groups, makes it a significant chromophore. This compound is industrially

synthesized and is primarily utilized as a dye in various applications, including colored smoke

formulations and marine flares.[2][3] While its main application is in the dye industry, its

potential mutagenicity, as indicated by positive results in the Ames assay, warrants a thorough

understanding of its properties.[4] This guide provides a comprehensive overview of the

spectral characteristics of 1,4-Diamino-2,3-dihydroanthraquinone, including mass

spectrometry, infrared spectroscopy, and a discussion on its nuclear magnetic resonance and

UV-Visible spectral properties. Detailed experimental protocols for these analytical techniques

are also presented.

Chemical and Physical Properties
A summary of the key chemical and physical properties of 1,4-Diamino-2,3-
dihydroanthraquinone is provided in the table below.
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Property Value Reference

Chemical Formula C₁₄H₁₂N₂O₂ [1][5]

Molar Mass 240.26 g/mol [1][5]

CAS Number 81-63-0 [1][5]

Appearance

Dark greenish to brownish or

yellow to orange crystalline

powder

[2][6]

Melting Point 248 - 252 °C [3][6]

Solubility
Soluble in hot nitrobenzene;

insoluble in water
[2][3]

Spectral Data
The following sections detail the available spectral data for 1,4-Diamino-2,3-
dihydroanthraquinone.

Mass Spectrometry
The electron ionization mass spectrum of 1,4-Diamino-2,3-dihydroanthraquinone is

characterized by a prominent molecular ion peak and several key fragment ions. The high-

resolution mass spectrum provides evidence for the elemental composition of the molecule.

Table 1: Mass Spectrometry Data

m/z Interpretation

240 Molecular ion [M]⁺

239 [M-H]⁺

241 Isotopic peak for [M+1]⁺

Data sourced from NIST Mass Spectrometry Data Center.[7]
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Infrared (IR) Spectroscopy
The gas-phase infrared spectrum reveals characteristic absorption bands corresponding to the

functional groups present in the molecule. The key absorptions are summarized below.

Table 2: Infrared Spectroscopy Data

Wavenumber (cm⁻¹) Assignment

~3400 - 3300
N-H stretching vibrations of the primary amino

groups

~3050 Aromatic C-H stretching

~2950 - 2850 Aliphatic C-H stretching of the dihydro bridge

~1670 - 1630 C=O stretching of the quinone carbonyl groups

~1600 - 1450
Aromatic C=C stretching and N-H bending

vibrations

Data sourced from the NIST/EPA Gas-Phase Infrared Database.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR data for 1,4-Diamino-2,3-dihydroanthraquinone are not

readily available in the reviewed literature. However, predicted spectral data can serve as a

reference for researchers aiming to characterize this molecule.

Table 3: Predicted ¹H and ¹³C NMR Data
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Nucleus
Predicted Chemical Shift
(ppm)

Assignment

¹H ~7.5 - 8.2
Aromatic protons on the

unsubstituted benzene ring

~4.5 - 5.5 -NH₂ protons (broad singlet)

~2.5 - 3.0
Methylene protons (-CH₂-

CH₂-) of the dihydro bridge

¹³C ~180 - 185 Carbonyl carbons (C=O)

~140 - 150
Aromatic carbons attached to

amino groups

~110 - 135 Other aromatic carbons

~20 - 30
Methylene carbons (-CH₂-

CH₂-)

Note: These are predicted values and should be confirmed by experimental data.

UV-Visible Spectroscopy
While a specific UV-Visible spectrum for 1,4-Diamino-2,3-dihydroanthraquinone is not

available in the cited literature, its common name, Solvent Violet 47, indicates that it absorbs

light in the green-yellow region of the visible spectrum, resulting in its violet appearance.[5][9]

The UV-Vis spectrum of anthraquinone derivatives typically displays multiple absorption bands.

For this compound, intense π → π* transitions are expected in the UV region and a broad,

lower energy absorption band in the visible region is responsible for its color. The position and

intensity of the visible absorption band are influenced by the amino substituents.

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

Synthesis of 1,4-Diamino-2,3-dihydroanthraquinone
This protocol is based on the reduction of 1,4-diaminoanthraquinone.[3]
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Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux

condenser, suspend 1,4-diaminoanthraquinone in a suitable solvent such as aqueous

ethanol.

Reduction: Heat the suspension to reflux. Add sodium dithionite (Na₂S₂O₄) portion-wise to

the stirring suspension. The color of the reaction mixture will change as the reduction

proceeds.

Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC) until the

starting material is consumed.

Work-up: Cool the reaction mixture to room temperature. The product, 1,4-Diamino-2,3-
dihydroanthraquinone, will precipitate out of the solution.

Purification: Collect the solid product by filtration, wash with water to remove inorganic salts,

and then with a small amount of cold ethanol. Dry the product under vacuum.

Mass Spectrometry (GC-MS)
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a

volatile organic solvent such as dichloromethane or ethyl acetate.

Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Conditions:

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film

thickness).

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Injector Temperature: 250 °C.

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15

°C/min, and hold for 10 minutes.

MS Conditions:
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Ion Source Temperature: 230 °C.

Ionization Energy: 70 eV.

Mass Range: Scan from m/z 40 to 500.

Data Analysis: Analyze the resulting chromatogram to determine the retention time and the

mass spectrum of the eluted compound.

Infrared Spectroscopy (FT-IR)
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine

powder and press it into a transparent pellet using a hydraulic press.

Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional groups.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a

deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. Ensure the sample is fully

dissolved.

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Data Acquisition:

¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to achieve a

good signal-to-noise ratio.

¹³C NMR: Acquire the carbon-13 NMR spectrum. A larger number of scans will be required

due to the low natural abundance of ¹³C.
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Data Processing: Process the raw data (Fourier transform, phase correction, and baseline

correction). Calibrate the chemical shift scale using the residual solvent peak as an internal

standard.

Spectral Analysis: Integrate the signals in the ¹H NMR spectrum and determine the chemical

shifts, multiplicities, and coupling constants. Assign the signals in both ¹H and ¹³C NMR

spectra to the respective nuclei in the molecule.

UV-Visible Spectroscopy
Sample Preparation: Prepare a stock solution of the compound in a suitable UV-transparent

solvent (e.g., ethanol or acetonitrile). Prepare a series of dilutions to an appropriate

concentration range for absorbance measurements (typically in the micromolar range).

Instrumentation: Use a dual-beam UV-Visible spectrophotometer.

Data Acquisition: Record the absorption spectrum over a wavelength range of approximately

200 to 800 nm. Use the pure solvent as a blank reference.

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax). If the molar

concentration is known, the molar absorptivity (ε) can be calculated using the Beer-Lambert

law (A = εcl).

Visualizations
The following diagrams illustrate the synthesis and analytical workflow for 1,4-Diamino-2,3-
dihydroanthraquinone.
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Synthesis and Analysis Workflow for 1,4-Diamino-2,3-dihydroanthraquinone
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Caption: Synthesis and analytical workflow.

The logical relationship for spectral data interpretation is outlined below.
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Logical Flow for Spectral Interpretation
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Interpretation
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Caption: Spectral data interpretation workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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